molecular formula C10H9F3N6O2S2 B12480226 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B12480226
M. Wt: 366.3 g/mol
InChI Key: IFOCPZDLUWIKFG-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a unique combination of pyrimidine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common route includes the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine under specific conditions to form the desired product . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F3N6O2S2

Molecular Weight

366.3 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C10H9F3N6O2S2/c1-3(22-8-15-4(14)2-5(20)16-8)6(21)17-9-19-18-7(23-9)10(11,12)13/h2-3H,1H3,(H,17,19,21)(H3,14,15,16,20)

InChI Key

IFOCPZDLUWIKFG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C(F)(F)F)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

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